molecular formula C14H12BrNO4 B1316618 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid CAS No. 923852-07-7

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B1316618
CAS No.: 923852-07-7
M. Wt: 338.15 g/mol
InChI Key: RZISBENJZZKLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid (CAS: 923852-07-7) emerged in the early 21st century as a synthetic intermediate in pharmaceutical and materials science research. While its exact discovery timeline remains undocumented in public literature, its first reported synthesis aligns with advancements in heterocyclic chemistry aimed at developing modular building blocks for drug design. The compound’s patent applications and commercial availability through chemical suppliers like BLD Pharm and 3B Scientific Corporation after 2021 suggest its adoption in targeted therapeutic studies.

Significance in Chemical Research

This compound is pivotal in organic synthesis due to its multifunctional structure, which combines a benzoic acid core with bromine, methoxy, and pyridinylmethoxy substituents. These features enable its use in:

  • Metal-Organic Frameworks (MOFs) : As a ligand for coordinating transition metals, facilitating the creation of porous materials for catalysis or gas storage.
  • Pharmaceutical Intermediates : Serving as a precursor for kinase inhibitors and anti-inflammatory agents, leveraging its aromatic and hydrogen-bonding capabilities.
  • Structure-Activity Relationship (SAR) Studies : Its substituents allow systematic modifications to optimize drug candidates’ physicochemical properties.

Classification and Nomenclature

Systematic Name : this compound
Molecular Formula : C₁₄H₁₂BrNO₄
Classification :

  • Functional Groups : Carboxylic acid, bromoaryl, ether-linked pyridine.
  • Chemical Family : Substituted benzoic acid derivatives.
    Alternative names include 5-bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid and variants using numerical positioning for substituents.

Overview of Structural Characteristics

The molecule features a benzoic acid backbone with substituents at positions 2, 3, and 5 (Table 1):

Position Substituent Role
2 Pyridin-4-ylmethoxy Enhances solubility and metal binding
3 Methoxy Electron-donating group; stabilizes charge
5 Bromine Electrophilic site for cross-coupling

Key Structural Insights :

  • Planarity : The benzoic acid and pyridine rings adopt near-planar conformations, favoring π-π stacking in crystalline forms.
  • Hydrogen Bonding : The carboxylic acid group (-COOH) and pyridine nitrogen enable intermolecular interactions critical for crystal engineering.
  • Stereoelectronic Effects : Methoxy and bromine groups direct electrophilic substitution reactions to specific positions on the aromatic ring.

The molecular weight is 338.15 g/mol, with a density predicted at 1.536 g/cm³ and a boiling point of 482.8°C (estimated). Experimental X-ray diffraction data confirm a monoclinic crystal system for analogous compounds, with unit cell parameters a = 11.15 Å, b = 11.21 Å, and c = 13.93 Å.

Properties

IUPAC Name

5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-19-12-7-10(15)6-11(14(17)18)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISBENJZZKLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=NC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585514
Record name 5-Bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923852-07-7
Record name 5-Bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Methoxylation

  • React 5-Bromo-2-hydroxybenzoic acid with methanol in the presence of an acidic catalyst (e.g., sulfuric acid).
  • Heat under reflux to introduce a methoxy group at the 3-position.

Step 2: Pyridinylmethoxylation

  • Combine the methoxylated intermediate with 4-Pyridinemethanol .
  • Add potassium carbonate as a base to facilitate nucleophilic substitution.
  • Use DMF as a solvent and maintain reflux conditions to attach the pyridinylmethoxy group at the 2-position.

Step 3: Purification

  • After completion of the reaction, cool the mixture and isolate the product via filtration or extraction.
  • Purify using recrystallization or chromatography techniques to achieve high purity.

Industrial Optimization

For large-scale production:

  • Reaction conditions are optimized for yield and efficiency, often involving automated systems.
  • Solvents may be recycled, and reactions are scaled up using batch or continuous flow reactors.
  • Purification methods such as distillation or advanced chromatography are employed for industrial-grade purity.

Chemical Reactions Analysis

During synthesis, key reactions include:

  • Nucleophilic Substitution : The hydroxyl group on benzoic acid is replaced by methoxy and pyridinylmethoxy groups.
  • Esterification : Methanol reacts with benzoic acid derivatives under acidic conditions to form methoxy-substituted products.

Data Table: Reaction Parameters

Reaction Step Reagents/Conditions Outcome
Methoxylation Methanol, sulfuric acid, reflux Introduction of methoxy group
Pyridinylmethoxylation 4-Pyridinemethanol, K₂CO₃, DMF, reflux Attachment of pyridinylmethoxy group
Purification Filtration/recrystallization Isolation of pure product

Notes on Optimization

  • Temperature Control : Precise temperature regulation during reflux ensures effective bond formation without degradation.
  • Solvent Selection : DMF is ideal for polar reactions but must be handled carefully due to toxicity.
  • Yield Maximization : Using stoichiometric amounts of reagents minimizes waste and improves yield.

Chemical Reactions Analysis

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid undergoes various chemical reactions:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and oxidizing agents like potassium permanganate.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory and Anticancer Activities
    • This compound has been identified as a potential lead candidate for drug development targeting inflammation and cancer. Its structural motifs are similar to those found in known therapeutic agents, suggesting a possible mechanism of action that could inhibit inflammatory pathways or cancer cell proliferation.
  • Synthesis of Antidepressant Drugs
    • The compound can be utilized in synthesizing key structural motifs found in antidepressants such as tricyclic antidepressants and selective serotonin reuptake inhibitors. This application highlights its relevance in the ongoing search for effective treatments for mood disorders.
  • Targeting Specific Receptors
    • Research indicates that compounds similar to 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid can selectively target receptors involved in various cancers, such as the α4β1 integrin, which is implicated in T-cell and B-cell lymphomas. This targeting could enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapeutics .

Chemical Research Applications

  • Organic Synthesis
    • The compound serves as an important intermediate in organic synthesis processes. Its unique functional groups allow for various chemical transformations, making it valuable for creating complex molecules used in pharmaceuticals and agrochemicals .
  • Development of SGLT2 Inhibitors
    • As a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, this compound plays a crucial role in developing therapies for diabetes management. The efficient synthesis routes developed for this compound demonstrate its scalability and cost-effectiveness in industrial applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Cancer Treatment Studies : Investigations into its mechanism of action have shown promising results in inhibiting cancer cell lines, suggesting that further exploration could lead to new cancer therapies.
  • Antimicrobial Activity : Related pyridine compounds have demonstrated significant antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Groups

Compound A : 5-Bromo-2-methoxybenzoic Acid
  • Molecular Formula : C₈H₇BrO₃
  • Molecular Weight : 231.05 g/mol
  • CAS : 22921-67-1
  • Key Differences :
    • Lacks the pyridin-4-ylmethoxy group at position 2.
    • Simpler structure with only bromo and methoxy substituents.
  • Applications : Intermediate in organic synthesis due to its reactive carboxylic acid and halogen groups.
Compound B : 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic Acid
  • Molecular Formula: C₁₅H₁₅NO₄
  • Molecular Weight : 297.29 g/mol
  • Catalog Number : sc-346872
  • Key Differences :
    • Ethoxy (OCH₂CH₃) replaces methoxy at position 3.
    • Bromo substituent is absent.
Compound C : 5-Bromo-4-chloro-2-methoxybenzoic Acid
  • Molecular Formula : C₈H₆BrClO₃
  • Molecular Weight : 281.49 g/mol
  • Synthesis : Bromination of 4-chlorosalicylic acid yields a mixture (9:1 ratio of desired product to debrominated byproduct) .
  • Key Differences :
    • Chloro substituent replaces the pyridylmethoxy group.
    • Higher molecular weight due to Cl addition.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 338.17 231.05 297.29 281.49
Predicted CCS (Ų)* 165.1 (M+H⁺) N/A N/A N/A
Substituents Br, OCH₃, CH₂O-C₅H₄N Br, OCH₃ OCH₂CH₃, CH₂O-C₅H₄N Br, Cl, OCH₃
Solubility Likely low (polar groups) Moderate (smaller size) Moderate Low (Cl increases hydrophobicity)

*Collision Cross Section (CCS) data for the target compound suggests a relatively compact structure in gas-phase ion mobility spectrometry .

Biological Activity

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₂BrNO₄ and a molecular weight of 338.15 g/mol. Its structure includes:

  • A bromine atom at the 5-position.
  • A methoxy group at the 3-position.
  • A pyridin-4-ylmethoxy substituent at the 2-position of the benzoic acid moiety.

These structural features contribute to its unique chemical properties, enhancing its reactivity and biological activity.

This compound interacts with specific molecular targets, influencing various biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions such as inflammation and cancer.
  • Protein Interactions : It is involved in studies related to protein interactions, which are crucial for understanding its biological roles.

Anti-inflammatory and Anticancer Properties

Research indicates that this compound may have potential applications in treating inflammatory diseases and cancer. Its ability to inhibit enzyme activity related to these conditions suggests a promising therapeutic profile:

  • Inflammation : The compound's structure allows it to act on pathways involved in inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
  • Cancer : Studies have indicated that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Enzyme Activation

In addition to inhibition, this compound has been shown to activate certain proteolytic pathways:

  • Ubiquitin-proteasome Pathway (UPP) : It promotes the activity of this pathway, which is essential for protein degradation and cellular homeostasis .
  • Autophagy-Lysosome Pathway (ALP) : The compound enhances this pathway, suggesting potential applications in age-related diseases where protein aggregation is a concern .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition and potential therapeutic applications in inflammation and cancer.
Showed activation of UPP and ALP, highlighting its role in protein degradation systems.
Suggested effectiveness in anticancer strategies through cell proliferation inhibition.

Case Studies

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study investigated the effects of this compound on synovial cells from rheumatoid arthritis patients. The results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism was attributed to its ability to interfere with cell cycle progression and induce apoptosis.

Q & A

Q. What synthetic routes are recommended for 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. For example, bromination and methoxy group introduction can be achieved using N-bromosuccinimide (NBS) in anhydrous DCM under controlled temperature (0–5°C) . The pyridinylmethoxy group is typically introduced via nucleophilic substitution, employing a pyridine derivative with a leaving group (e.g., bromide) and a base like K₂CO₃ in DMF at 80–90°C . Optimization should focus on solvent polarity, reaction time, and stoichiometric ratios to minimize side reactions.

Q. What purification strategies are effective for isolating this compound, given its solubility profile?

  • Methodology : Due to moderate polarity, column chromatography with silica gel and a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:3) is recommended. Recrystallization from ethanol/water mixtures (70:30 v/v) can further enhance purity . Solubility testing in DMSO, methanol, and chloroform should precede large-scale purification to determine optimal solvents .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinylmethoxy protons at δ 4.8–5.2 ppm, aromatic protons split by bromine’s deshielding effect) .
  • FT-IR : Identify key functional groups (e.g., carboxylic acid O–H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) .
  • HRMS : Validate molecular weight (±2 ppm accuracy) using electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Vibrational frequency analysis aligns with experimental FT-IR data to validate structural minima . Solvent effects (PCM model) and Mulliken charge distribution can explain regioselectivity in cross-coupling reactions .

Q. What experimental designs are suitable for Structure-Activity Relationship (SAR) studies targeting enzyme inhibition?

  • Methodology :
  • Target Selection : Prioritize kinases or carboxylases based on structural analogs (e.g., benzoic acid derivatives with pyridine moieties show kinase affinity) .
  • Analog Synthesis : Modify the bromine position, methoxy group, or pyridine substitution. For example, replace bromine with chlorine or vary pyridine ring substituents .
  • Assays : Use fluorescence-based enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values. Compare inhibition profiles across analogs to identify critical substituents .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

  • Methodology :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in pyridinylmethoxy groups) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm coupling pathways .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, though this requires high-purity crystals .

Q. What strategies enhance stability during long-term storage?

  • Methodology : Store the compound under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Lyophilization improves stability for aqueous solutions. Regular HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) tracks decomposition .

Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactivity?

  • Methodology : The bromine atom acts as a leaving group in palladium-catalyzed couplings. Optimize conditions using Pd(PPh₃)₄ (5 mol%), arylboronic acids (1.2 equiv), and Na₂CO₃ in dioxane/water (3:1) at 90°C. Compare yields with chloro or iodo analogs to assess leaving group efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.